Home > Products > Inhibitors/Agonists P80 > 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one - 179688-29-0

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

Catalog Number: EVT-264789
CAS Number: 179688-29-0
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is a member of quinazolines.

Ethyl 3,4-dihydroxybenzoate:

  • Compound Description: Ethyl 3,4-dihydroxybenzoate serves as a common starting material for the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. [, ]
  • Relevance: This compound represents the foundational structure upon which the target compound, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is built. The synthetic pathway involves etherification, nitration, reduction, and cyclization of ethyl 3,4-dihydroxybenzoate to arrive at the target compound. [, ]

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile:

  • Compound Description: This compound is a key intermediate in the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, particularly in microwave-assisted synthesis. []
  • Relevance: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a direct precursor to the target compound, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. The microwave-assisted reaction facilitates the heterocyclization of this intermediate to form the desired quinazolinone ring. []

N-(4-Chlorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrate:

  • Compound Description: This compound is a derivative of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. Its crystal structure reveals intra- and intermolecular hydrogen bonding patterns. []
  • Relevance: This compound highlights the potential for structural modifications on the target compound, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, leading to derivatives with different physical and chemical properties. The presence of the chlorine atom and the amine group in this compound provides potential sites for further derivatization. []

Coumarin-quinazolinone derivatives (5a-j):

  • Compound Description: These compounds are a series of novel anticancer agents incorporating both coumarin and quinazolinone moieties, with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one serving as a building block. Specifically, compound 5i displayed promising antiproliferative activity against A-549 lung cancer cell lines, while compound 5g exhibited potent activity against MDA-MB-231 cell lines. []
  • Relevance: These compounds demonstrate the versatility of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in the design of new biologically active molecules. This example showcases the successful incorporation of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one into a larger scaffold, highlighting its potential as a pharmacophore for developing anticancer agents. []

N-(3-Ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives:

  • Compound Description: These novel quinazoline derivatives are structurally similar to Erlotinib, a known anticancer drug. Compound 9f exhibited promising anti-cancer activity in this series. []
  • Relevance: This group of compounds exemplifies the use of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one as a key structural element in developing anticancer agents. The presence of the ethynylphenyl group at the 3-position is a notable feature shared with Erlotinib, suggesting its importance for biological activity. []

Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine):

  • Compound Description: Erlotinib, a clinically approved drug for treating non-small cell lung cancer, represents a significant application of the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one scaffold. [, , , , ]
  • Relevance: Erlotinib exemplifies the successful development of a potent drug based on the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one core. Its inclusion in various studies highlights the continued interest in this structural motif for medicinal chemistry applications. [, , , , ]

3-(3-Ethynyl-phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-imine:

  • Compound Description: This compound is a newly identified impurity arising during Erlotinib synthesis. []
  • Relevance: The identification of this impurity underscores the importance of understanding the reactivity of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one and its intermediates during drug development. Its structural similarity to Erlotinib can pose challenges in the purification process and necessitates careful quality control measures. []

N-(3-vinyl-phenyl)-6,7-bis(2-methoxyethoxy)-quinazolin-4-amine hydrochloride:

  • Compound Description: This compound is another impurity identified during Erlotinib hydrochloride synthesis. []
  • Relevance: Similar to the previous impurity, this compound demonstrates potential side reactions that can occur during the synthesis of Erlotinib hydrochloride, emphasizing the need for controlled reaction conditions and thorough purification protocols. []
Overview

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is a synthetic compound that plays a significant role in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents, including Erlotinib, a receptor tyrosine kinase inhibitor targeting the epidermal growth factor receptor. This compound is classified under quinazoline derivatives, which are known for their diverse biological activities.

Source and Classification

The compound is derived from the quinazoline class of compounds, which are bicyclic aromatic heterocycles. In the context of medicinal chemistry, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one serves as an important intermediate in the synthesis of various drugs due to its structural properties and biological activity. Its chemical structure is characterized by two methoxyethoxy groups attached to the quinazoline ring, enhancing its solubility and reactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one can be achieved through several methods. One notable approach involves the following steps:

  1. Preparation of Key Intermediates: The synthesis begins with the reaction of 3,4-dihydroxybenzaldehyde with a bromo derivative of ethyl methyl ether in the presence of a base and an inert solvent to yield 3,4-bis(2-methoxyethoxy)benzaldehyde.
  2. Formation of Benzonitrile: This intermediate is then converted into 3,4-bis(2-methoxyethoxy)benzonitrile through dehydration.
  3. Nitration and Reduction: Subsequent nitration leads to the formation of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, which is reduced to obtain 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
  4. Final Steps: The final compound is synthesized by formylation and further reactions to achieve the desired structure .

This convergent approach minimizes the number of steps and intermediates required for synthesis, making it more efficient compared to traditional methods.

Molecular Structure Analysis

Structure and Data

The molecular formula for 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is C14H18N2O5C_{14}H_{18}N_{2}O_{5}, with a molecular weight of approximately 294.31 g/mol. Its structure features:

  • A quinazoline core with two methoxyethoxy substituents at positions 6 and 7.
  • The compound typically appears as a white to light yellow solid or powder.
Chemical Reactions Analysis

Reactions and Technical Details

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one participates in various chemical reactions due to its functional groups. Some notable reactions include:

  1. Coupling Reactions: It can undergo coupling with amines such as 3-ethynylaniline to form more complex structures used in drug development .
  2. Nitration: The introduction of nitro groups can modify its pharmacological properties.
  3. Reduction Reactions: Reduction processes allow for the transformation into amino derivatives that exhibit different biological activities.

These reactions are crucial for developing derivatives with enhanced efficacy against specific biological targets.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one primarily involves inhibition of receptor tyrosine kinases. Specifically:

  • Epidermal Growth Factor Receptor Inhibition: By binding to the ATP-binding site of the epidermal growth factor receptor, it prevents receptor activation and downstream signaling that leads to cell proliferation.
  • Antitumor Activity: This inhibition results in reduced tumor growth and metastasis in various cancer models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to light yellow powder.
  • Melting Point: Approximately between 190°C to 194°C .
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol.

Chemical Properties

  • Stability: Sensitive to air; should be stored under inert gas conditions.
  • Purity: Typically >98% as determined by HPLC methods .

These properties are significant for both laboratory handling and industrial applications.

Applications

Scientific Uses

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one has several applications in scientific research:

  1. Pharmaceutical Development: As an intermediate in synthesizing Erlotinib and other kinase inhibitors used in cancer therapy.
  2. Research on Quinazoline Derivatives: Investigated for their potential as anti-tubercular agents and other therapeutic applications .
  3. Biochemical Studies: Used in studies focused on enzyme inhibition mechanisms related to tyrosinase activity, showing promise as an anti-browning agent in food science .

Properties

CAS Number

179688-29-0

Product Name

6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

IUPAC Name

6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)

InChI Key

PMQWTUWLIGJTQD-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC

Solubility

Soluble in DMSO

Synonyms

CP-380736; CP 380736; CP380736; PF-00520893; PF 00520893; PF00520893;

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC

Isomeric SMILES

COCCOC1=C(C=C2C(=C1)C(=O)N=CN2)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.